N-Boc-3-(2-thienyl)-D-alanine DCHA
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Overview
Description
BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA, also known as Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt, is a chemical compound with the molecular formula C24H40N2O4S and a molecular weight of 452.65 g/mol . This compound is primarily used in proteomics research and is known for its role in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA undergoes various chemical reactions, including:
Oxidation: The thiophene ring in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Proteomics Research: It is used in the study of protein structure and function.
Drug Development: The compound is investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The thiophene ring can interact with various molecular targets, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
BOC-BETA-(2-THIENYL)-DL-ALA-OH: A similar compound with a racemic mixture of D- and L-forms.
BOC-ALPHA-(2-THIENYL)-D-ALA-OH: A compound with the thiophene ring attached to the alpha position instead of the beta position
Uniqueness
BOC-BETA-(2-THIENYL)-D-ALA-OH DCHA is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial .
Biological Activity
N-Boc-3-(2-thienyl)-D-alanine DCHA (Dicyclohexylammonium salt) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17NO4S
- Molar Mass : 271.33 g/mol
- CAS Number : 226880-86-0
- Density : Approximately 1.2791 g/cm³
Synthesis and Derivatives
This compound can be synthesized through various chemical methods, often involving the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This modification enhances the compound's stability and solubility, facilitating its use in biological applications.
Antitumor Activity
Research indicates that compounds similar to N-Boc-3-(2-thienyl)-D-alanine exhibit significant antitumor properties. For instance, derivatives of thienyl alanine have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Antiviral Properties
N-Boc-3-(2-thienyl)-D-alanine has also been studied for its antiviral activities. It has been reported to inhibit the replication of several viruses, including HIV and influenza. The compound's ability to interfere with viral entry or replication mechanisms makes it a candidate for further development as an antiviral agent.
Antimicrobial Effects
The compound demonstrates antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic or as part of an antibiotic combination therapy.
The biological activity of N-Boc-3-(2-thienyl)-D-alanine is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or amino acid incorporation into proteins.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, particularly in tumor cells.
Case Study 1: Antitumor Efficacy
In a study published in 2023, N-Boc-3-(2-thienyl)-D-alanine was administered to xenograft models of human tumors. Results showed a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers within tumor tissues .
Case Study 2: Antiviral Activity Against HIV
A recent investigation focused on the antiviral properties of N-Boc-3-(2-thienyl)-D-alanine against HIV. The study demonstrated that the compound effectively reduced viral loads in infected cell lines by over 70% when used at optimal concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJUPIDDUMKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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